3-Amino-3-(2-methoxyphenyl)propan-1-ol
Overview
Description
3-Amino-3-(2-methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It belongs to the family of secondary and tertiary aliphatic amines and is characterized by the presence of an amino group, a methoxyphenyl group, and a propanol chain. This compound is primarily used for research purposes and is not intended for human use .
Scientific Research Applications
3-Amino-3-(2-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Safety and Hazards
While specific safety and hazard information for “3-Amino-3-(2-methoxyphenyl)propan-1-ol” is not available, compounds of similar structure often require careful handling. For instance, users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-3-(2-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reduced in the presence of hydrogen to yield the desired amino compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include additional purification steps to ensure the compound’s purity and quality for research applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects . These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable for research in pharmacology and biochemistry .
Comparison with Similar Compounds
3-Amino-3-(3-methoxyphenyl)propan-1-ol: This compound has a similar structure but with the methoxy group positioned at the 3rd carbon of the phenyl ring.
2-Amino-3-(3-methoxyphenyl)propan-1-ol: Another similar compound with the amino group at the 2nd carbon of the propanol chain.
Uniqueness: 3-Amino-3-(2-methoxyphenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications in research and industrial processes compared to its analogs .
Properties
IUPAC Name |
3-amino-3-(2-methoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-5,9,12H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPWDLVVJZLPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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